molecular formula C18H21NO B11975792 4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide

4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide

Cat. No.: B11975792
M. Wt: 267.4 g/mol
InChI Key: JMTDBKGTTSOEGW-UHFFFAOYSA-N
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Description

4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide is an organic compound with the molecular formula C24H25NO This compound is characterized by a cyclohexane ring substituted with a carboxamide group, a naphthalene ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide typically involves the reaction of 4-methylcyclohexanecarboxylic acid with naphthalen-2-ylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(naphthalen-2-yl)cyclohexanecarboxamide is unique due to the presence of both a naphthalene ring and a methyl-substituted cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-methyl-N-naphthalen-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C18H21NO/c1-13-6-8-15(9-7-13)18(20)19-17-11-10-14-4-2-3-5-16(14)12-17/h2-5,10-13,15H,6-9H2,1H3,(H,19,20)

InChI Key

JMTDBKGTTSOEGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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